SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor (A2AR). It is a non-xanthine heterocyclic compound, distinguishing it from traditional adenosine receptor antagonists like caffeine and theophylline. [] SCH 58261's high selectivity for A2ARs over other adenosine receptor subtypes makes it a valuable tool in scientific research to investigate the role of A2ARs in various biological processes. []
SCH 58261 is synthesized through a multi-step process involving the construction of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure. [] A key step in the synthesis is the introduction of the phenethyl group at the 7-position of the pyrazolo ring system. [] The final step involves the introduction of the amino group at the 5-position, resulting in the formation of SCH 58261. []
SCH 58261's molecular structure comprises a fused triazolopyrimidine system with a phenethyl group attached to the pyrazole ring. The furan ring contributes to the molecule's overall shape and electronic properties. [] Studies using nuclear magnetic resonance (NMR) have provided insights into the conformational flexibility of SCH 58261 in solution. []
SCH 58261 exerts its effects by selectively binding to A2ARs. This binding prevents the endogenous ligand, adenosine, from activating the receptor. [, ] A2ARs are G protein-coupled receptors involved in various signaling pathways, including the activation of adenylate cyclase and the modulation of intracellular cAMP levels. [] By blocking A2ARs, SCH 58261 disrupts these signaling cascades and alters downstream cellular processes. []
Cardiovascular Research: SCH 58261 has been instrumental in investigating the role of A2ARs in cardiovascular function. Studies using isolated hearts have shown that SCH 58261 can block coronary vasodilation induced by adenosine and A2AR agonists, confirming A2AR's role in mediating coronary blood flow. [, ] In vivo studies using rats have demonstrated that SCH 58261 can inhibit the hypotensive and tachycardic effects of A2AR agonists, suggesting a role for endogenous adenosine in regulating blood pressure and heart rate. []
Neurological Research: SCH 58261 has emerged as a promising tool for exploring the role of A2ARs in neurological disorders like Parkinson’s disease. In rat models of Parkinson's disease, SCH 58261 potentiates the effects of L-DOPA, a standard treatment for the disease, suggesting A2AR antagonists could enhance L-DOPA's therapeutic efficacy. [, , , ] Furthermore, SCH 58261 exhibits neuroprotective effects in animal models of stroke and Huntington's disease, hinting at its potential as a therapeutic agent for neurodegenerative conditions. [, , ]
Immunological Research: SCH 58261 has been employed to investigate A2AR's role in inflammatory processes. Studies in mice have shown that SCH 58261 can modulate inflammatory responses in models of arthritis and neuroinflammation. [, , ]
Other Applications: SCH 58261 has also been used to study the role of A2ARs in pain perception, sleep regulation, and cognitive function. [, , ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: